Tetradecyltrimethylammonium bromide

Surfactant Science Micellization Physical Chemistry

Tetradecyltrimethylammonium bromide (TTAB, C14 chain) uniquely balances micellar behaviour between DTAB (C12) and CTAB (C16). Its CMC is ~5× lower than DTAB and ~4× higher than CTAB, delivering intermediate catalytic enhancement (e.g., ~10× for brilliant green hydrolysis) and controllable sphere-to-rod micelle transitions. For deinking, TTAB achieves complete removal at ~8× CMC vs. ~24× for DTAB, cutting surfactant consumption. In ion-pair HPLC, C14 hydrophobicity ensures optimal retention without excessive run times. Choose TTAB for predictable, chain-length-specific performance that generic blends cannot replicate.

Molecular Formula C17H38N.Br
C17H38BrN
Molecular Weight 336.4 g/mol
CAS No. 1119-97-7
Cat. No. B107326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradecyltrimethylammonium bromide
CAS1119-97-7
SynonymsC14QAC
Catrimox-14
myristyl trimethylammonium bromide
TDTMA cpd
tetradecyl-trimethylammonium bromide
tetradecyltrimethylammonium
tetradecyltrimethylammonium bromide
tetradecyltrimethylammonium chloride
tetradecyltrimethylammonium hydroxide
tetradecyltrimethylammonium iodide
tetradecyltrimethylammonium mesylate
tetradecyltrimethylammonium oxalate
trimethyl tetradecyl ammonium bromide
trimethyltetradecylammonium bromide
TTAB cpd
Molecular FormulaC17H38N.Br
C17H38BrN
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]
InChIInChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1
InChIKeyCXRFDZFCGOPDTD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetradecyltrimethylammonium Bromide (TTAB) CAS 1119-97-7: A C14 Cationic Surfactant for Controlled Micellar Systems


Tetradecyltrimethylammonium bromide (TTAB, CAS 1119-97-7) is a cationic quaternary ammonium surfactant with a C14 alkyl chain, a trimethylammonium headgroup, and a bromide counterion . It is widely used as a micellar catalyst, phase transfer agent, and ion-pairing reagent in analytical chemistry . Compared to its shorter- and longer-chain homologs (DTAB, C12 and CTAB, C16), TTAB exhibits intermediate critical micelle concentration (CMC) values, aggregation behavior, and hydrophobic chain length [1]. This intermediate position allows TTAB to offer a distinct balance of solubility, micellar stability, and molecular packing that is not directly achievable with other alkyltrimethylammonium bromides, making it a compound of specific interest for applications requiring controlled micellar properties.

Tetradecyltrimethylammonium Bromide: Why Alkyl Chain Length Dictates Performance and Precludes Simple Substitution


Within the homologous series of alkyltrimethylammonium bromides (CnTAB), even a two-carbon difference in alkyl chain length (e.g., C12 vs. C14 vs. C16) leads to quantifiable, non-linear shifts in critical micelle concentration (CMC), micelle morphology, catalytic efficiency, and deinking performance [1][2][3]. TTAB's C14 chain positions it between DTAB (C12) and CTAB (C16), exhibiting a CMC approximately 5 times lower than DTAB but roughly 4 times higher than CTAB under comparable conditions [4]. These differences manifest in practical applications; for instance, complete deinking requires 8 times the CMC for TTAB versus only 3 times the CMC for CTAB [2]. Furthermore, TTAB micelles undergo a concentration-dependent shape transition from spheroidal to anisodiametric that is absent in DTAB and distinct from the prolate shape of CTAB micelles [1]. Therefore, substituting TTAB with a generic 'alkyltrimethylammonium bromide' without accounting for these chain-length-specific properties will alter micellar behavior, reaction kinetics, and process efficiency.

Quantitative Evidence for Tetradecyltrimethylammonium Bromide Differentiation vs. DTAB and CTAB


TTAB Exhibits a Critical Micelle Concentration (CMC) 4.1 mM (20-25°C), Intermediate Between DTAB (~15 mM) and CTAB (~0.9 mM)

TTAB's critical micelle concentration (CMC) of 4-5 mM at 20-25°C is approximately 5-fold lower than DTAB's CMC (~15 mM) and approximately 4- to 5-fold higher than CTAB's CMC (~0.9-1.0 mM) under similar aqueous conditions [1][2]. This quantitative difference dictates the concentration at which micelles form and, consequently, the onset of micelle-dependent phenomena such as solubilization and catalysis.

Surfactant Science Micellization Physical Chemistry

TTAB Micelles Undergo a Concentration-Dependent Shape Transition from Spheroidal to Anisodiametric Above ~0.2 M, Unlike DTAB (Remains Spherical) and CTAB (Prolate at CMC)

Light scattering and viscosimetric studies in H2O-0.1 M KBr show that TTAB micelles remain spheroidal up to a concentration of approximately 0.2 M, after which they become increasingly anisodiametric (elongated) [1]. In contrast, DTAB micelles remain spherical across the entire concentration range studied, while CTAB micelles are already prolate (axial ratio ~6) at the CMC and grow rapidly in size with concentration [1]. This demonstrates that TTAB provides a tunable micellar shape regime not accessible with DTAB or CTAB.

Micelle Morphology Rheology Colloid Science

TTAB Catalyzes Brilliant Green Hydrolysis with a Catalytic Factor of 10.14, Compared to 7.51 for DTAB and 18.50 for CTAB

In the hydrolysis of brilliant green at 25°C, TTAB micelles enhance the reaction rate with a catalytic factor (k_obs/k_w) of 10.14 [1]. This is significantly greater than the factor of 7.51 observed for DTAB, but less than the 18.50 observed for CTAB [1]. The catalytic efficiency scales with alkyl chain length, consistent with increased hydrophobic partitioning of the substrate into the micellar phase.

Micellar Catalysis Kinetics Organic Chemistry

Complete Deinking of HDPE Surfaces Requires ~8× CMC for TTAB, Compared to ~3× CMC for CTAB and ~24× CMC for DTAB

In the removal of solvent-based ink from HDPE bottles, complete deinking was achieved at concentrations of approximately 8 times the CMC for TTAB, 3 times the CMC for CTAB, and 24 times the CMC for DTAB [1]. While CTAB shows the highest efficiency per unit concentration above CMC, TTAB offers a more than 3-fold improvement in efficiency compared to DTAB, providing a viable alternative when the use of CTAB is constrained by its low solubility or high cost.

Deinking Surface Cleaning Industrial Application

TTAB Exhibits an Aggregation Number (N_agg) of ~80, Which Lies Between DTAB (~60) and CTAB (~90-100), Dictating Micelle Size and Solubilization Capacity

The micellar aggregation number (N_agg) of TTAB in aqueous solution, determined by fluorescence quenching of pyrene, is approximately 80 . This value falls between the typical aggregation numbers reported for DTAB (~60) and CTAB (~90-100) under similar conditions [1]. The aggregation number directly correlates with micelle size and the number of surfactant molecules per micelle, which in turn affects the micelle's solubilization capacity and viscosity.

Micelle Aggregation Fluorescence Quenching Colloid Chemistry

Optimal Application Scenarios for Tetradecyltrimethylammonium Bromide Based on Quantitative Differentiation


Micellar Catalysis Requiring Moderate Rate Enhancement

When a reaction requires a catalytic rate enhancement intermediate between that provided by DTAB and CTAB, TTAB is the optimal choice. Its catalytic factor of 10.14 for brilliant green hydrolysis provides a 35% increase over DTAB but avoids the potentially excessive enhancement (and associated side reactions) of CTAB (18.50) [1]. This makes TTAB suitable for kinetic studies where the goal is to achieve a measurable but not overwhelming rate acceleration, allowing for better resolution of mechanistic details.

Deinking and Surface Cleaning with Controlled Surfactant Usage

For industrial deinking of HDPE or similar plastic surfaces where complete ink removal is required but CTAB is not cost-effective or its high viscosity is problematic, TTAB offers a strong alternative. It achieves complete deinking at a relative concentration (~8 × CMC) that is one-third that required for DTAB, leading to significant savings in raw material and reduced waste treatment costs [2]. This makes TTAB particularly attractive for environmentally conscious cleaning processes.

Formulations Requiring Tunable Micellar Morphology

In applications where the shape of micelles affects product performance (e.g., viscosity modification, solubilization of anisotropic molecules), TTAB's ability to transition from spheroidal to elongated micelles above ~0.2 M [3] provides a unique handle for formulation scientists. This allows for the design of systems that are low-viscosity at lower concentrations but can be thickened by simply increasing surfactant concentration, a property not achievable with DTAB (always spherical) or CTAB (already elongated at very low concentrations).

Analytical Separations Using Ion-Pair Chromatography

TTAB's intermediate hydrophobicity (C14) compared to common ion-pairing reagents like tetrabutylammonium (C4) or CTAB (C16) provides a balanced retention profile for anionic analytes on reversed-phase HPLC columns . It can facilitate the separation of ionic and highly polar substances without the excessively long retention times associated with more hydrophobic ion-pairing agents, thereby improving method throughput and resolution.

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